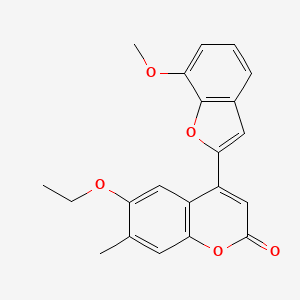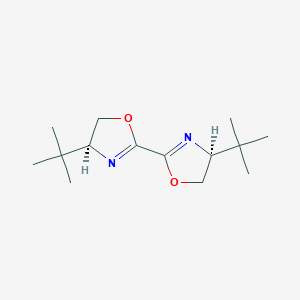
(4S,4'S)-4,4'-Bis(1,1-dimethylethyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4S,4’S)-4,4’-Bis(1,1-dimethylethyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole” is a chemical compound with the molecular formula C27H34N2O2 and a molecular weight of 418.57 . It is also known as Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C27H34N2O2 . It contains 27 carbon atoms, 34 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact arrangement of these atoms in the molecule would require more specific information or a detailed structural analysis.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 534.4±50.0 °C and a predicted density of 1.09±0.1 g/cm3 . Its acidity coefficient (pKa) is predicted to be 4.69±0.70 .Wissenschaftliche Forschungsanwendungen
Optical Properties and Structure Relationships : A study by Ming (1992) focused on synthesizing compounds related to bioxazoles and analyzing their structures and optical properties, including electron spectra and laser conversion efficiencies. This work contributes to the understanding of how structural variations in bisoxazoles can impact their optical properties (Ming, 1992).
Catalytic Systems and Polymerization : Binotti et al. (2003) researched the use of oxazoline palladium(II) complexes, including (4S,4'S)-4,4',5,5'-tetrahydro-4,4'-bis(1-methylethyl)-2,2'-bioxazole, in catalytic systems that produce highly isotactic copolymers of CO/styrene or p-methylstyrene. This highlights its potential application in polymer science and material engineering (Binotti et al., 2003).
Asymmetric Catalysis in Organic Synthesis : Takeuchi, Ukaji, and Inomata (2001) demonstrated the application of a chiral bioxazoline ligand in the palladium-catalyzed asymmetric bis(alkoxycarbonylation) reaction of terminal olefins. This research contributes to the field of asymmetric synthesis, an important area in pharmaceutical and fine chemical manufacturing (Takeuchi, Ukaji, & Inomata, 2001).
Stereocontrol in Alkyne Cyclocarbonylation Reactions : Research by Carfagna et al. (2005) on the stereocontrol in alkyne cyclocarbonylation reactions promoted by a bioxazoline palladium(II) complex is another example of the application in catalysis and stereoselective synthesis. This research adds to the understanding of how chiral catalysts can influence the stereochemistry of reaction intermediates and products (Carfagna et al., 2005).
Synthesis of Energetic Compounds : Heppekausen, Klapötke, and Sproll (2009) focused on the synthesis of functionalized tetrazenes as energetic compounds. This research is significant in the field of materials science, especially in the development of new materials with high energy content (Heppekausen, Klapötke, & Sproll, 2009).
Fluorescent Properties and Whitening Effect : Liu et al. (2006) investigated the thermal and fluorescent properties of optical brighteners, including 4,4-bis(5-methyl-2-beazoxoazol)ethylene. This study is relevant in the context of materials science, particularly in enhancing the optical properties of polymers (Liu et al., 2006).
Eigenschaften
IUPAC Name |
(4S)-4-tert-butyl-2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-13(2,3)9-7-17-11(15-9)12-16-10(8-18-12)14(4,5)6/h9-10H,7-8H2,1-6H3/t9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAXOMSMCSRQLF-NXEZZACHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC(CO2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=N[C@H](CO2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,4'S)-4,4'-Bis(1,1-dimethylethyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1S)-1-Azidoethyl]-4-fluoro-2-methylbenzene](/img/structure/B2359509.png)
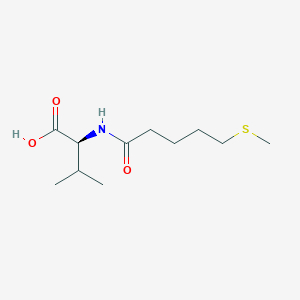

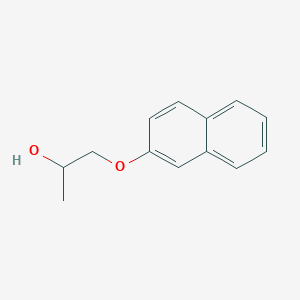
![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2359522.png)

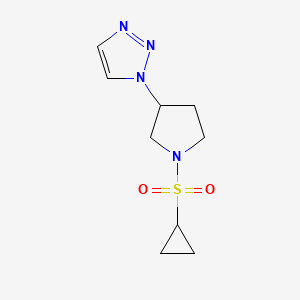

![Cyclohexyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2359526.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2359527.png)
![ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2359529.png)

